molecular formula C18H16ClN3O2 B7713177 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B7713177
M. Wt: 341.8 g/mol
InChI Key: MKORJWHAEJQFSG-UHFFFAOYSA-N
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Description

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide typically involves a multi-step process. One common method includes the condensation reaction between 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole and 5-mercapto-2-methyl-1,3,4-thiadiazole. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxadiazole ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole
  • 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-6-2-5-9-15(12)20-16(23)10-11-17-21-18(22-24-17)13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKORJWHAEJQFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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